8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one

Drug Likeness ADME Prediction Physicochemical Properties

Scarce 8-hydroxyquinoline scaffold with a unique 2-nitrophenyl substitution pattern that dictates metal-chelating geometry and protein-binding pharmacophore. - Irreplaceable in SAR studies: the 2-(2-nitrophenyl) and 6-OCH₃ pattern cannot be replicated by generic 8-HQ analogs (e.g., 5-Cl or 5,7-Cl derivatives). - Critical probe for cathepsin B, MMP, and HDAC inhibitor programs; predicted enhanced cell penetration from higher lipophilicity (logP ~3.34). - Reliable supply: custom synthesis available with full analytical characterization (NMR, HPLC, MS).

Molecular Formula C16H12N2O5
Molecular Weight 312.28 g/mol
CAS No. 61472-43-3
Cat. No. B15211057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one
CAS61472-43-3
Molecular FormulaC16H12N2O5
Molecular Weight312.28 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)N=C(C=C2)C3=CC=CC=C3[N+](=O)[O-])O
InChIInChI=1S/C16H12N2O5/c1-23-14-8-13(19)15-10(16(14)20)6-7-11(17-15)9-4-2-3-5-12(9)18(21)22/h2-8,19-20H,1H3
InChIKeyOOVUHOZUZNHTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one: Chemical Profile


8-Hydroxy-6-methoxy-2-(2-nitrophenyl)quinolin-5(1H)-one (CAS 61472-43-3) is a synthetic small molecule (Molecular Formula: C16H12N2O5) belonging to the 8-hydroxyquinoline (8-HQ) class of heterocyclic compounds . Its core structure is a quinolin-5(1H)-one scaffold, distinguished from many common 8-HQ derivatives by a 2-nitrophenyl substituent at position 2 and a methoxy group at position 6. This substitution pattern creates a unique electronic environment and steric profile, positioning it as a specialized scaffold within medicinal chemistry and chemical biology research, particularly for metal chelation and protease inhibition studies .

Generic 8-Hydroxyquinoline Substitution Risks


Generic substitution within the 8-hydroxyquinoline class is scientifically unsound due to profound, position-specific structure-activity relationships (SAR). The biological target engagement of this compound class is exquisitely sensitive to the nature and position of substituents on the quinoline ring [1]. For instance, the well-known clinical agent nitroxoline (5-nitro-8-hydroxyquinoline) is a potent cathepsin B inhibitor and urinary antibiotic, but shifting the nitro group or modifying the 5,8-diol pattern can completely ablate or dramatically alter this activity [2]. The specific 2-(2-nitrophenyl) and 6-methoxy substitution pattern of the target compound dictates its unique metal-chelating geometry and protein-binding pharmacophore, which cannot be replicated by commercially available 8-HQ analogs like 5-chloro-8-hydroxyquinoline or 5,7-dichloro-8-hydroxyquinoline. Substitution without direct comparative biological validation introduces unacceptable risk of target inactivity or off-target effects.

Key Differential Evidence


Predicted ADME & Lipophilicity vs. Nitroxoline

Computational prediction offers a quantitative basis for differentiation where direct experimental comparison is absent. The target compound is predicted to have significantly higher lipophilicity (AlogP ≈ 3.2) compared to the parent drug nitroxoline (AlogP ≈ 1.8), which is a critical factor for membrane permeability and systemic distribution . This difference is primarily driven by the 2-nitrophenyl substituent replacing the 5-nitro group. Additionally, the topological polar surface area (TPSA) of the target compound is predicted to be ~90 Ų, compared to ~75 Ų for nitroxoline, suggesting altered hydrogen-bonding capacity and blood-brain barrier penetration potential .

Drug Likeness ADME Prediction Physicochemical Properties Nitroxoline

Metal Chelation vs. Non-Hydroxylated Analogs

The 8-hydroxyquinoline moiety is a well-established bidentate metal-chelating pharmacophore, with the 8-OH group and the quinoline nitrogen being essential for coordination to divalent metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺ [1]. The target compound retains this critical 8-OH group, unlike many other 2-aryl-quinolin-5(1H)-one derivatives used as kinase inhibitors, which are often substituted at position 8. This structural feature provides a quantifiable differentiation: the target compound is predicted to form stable metal complexes with stability constants (log K) comparable to 8-hydroxyquinoline (log K₁ ≈ 9-10 for Cu²⁺) [1], whereas non-hydroxylated analogs (e.g., simple 2-phenylquinolin-5(1H)-ones) lack this chelating ability entirely.

Metal Chelation Iron Chelator 8-Hydroxyquinoline Pharmacophore

Metabolic Stability vs. 7-Chloro Analog

A direct structural comparator is the 7-chloro-substituted analog (CAS 61472-42-2), which is commercially available alongside the target compound . The absence of the chlorine atom at position 7 in the target compound constitutes a key differentiator. The chlorine atom, while potentially increasing potency through hydrophobic interactions, is also a well-known site for oxidative metabolism by cytochrome P450 enzymes [1]. The target compound, lacking this vulnerable halogen, is predicted to exhibit superior metabolic stability based on established medicinal chemistry principles, though direct experimental confirmation is lacking [1].

Metabolic Stability Chlorine Substitution Structure-Activity Relationship Lead Optimization

Key Research Applications


Metal-Dependent Enzyme Inhibitor Scaffold

The compound's intact 8-hydroxyquinoline chelation motif makes it a strong candidate for developing inhibitors of metalloenzymes such as cathepsin B, matrix metalloproteinases (MMPs), or histone deacetylases (HDACs), which are validated targets in oncology [1]. Its predicted higher lipophilicity compared to nitroxoline suggests potential for improved cell penetration, a critical parameter for intracellular enzyme targets.

Antimicrobial Drug Discovery Lead

8-Hydroxyquinoline derivatives are known for their antibacterial and antifungal properties, partly through metal chelation and disruption of microbial metal homeostasis [1]. The unique 2-nitrophenyl substituent on this compound may confer a distinct spectrum of antimicrobial activity, making it worthy of screening against drug-resistant ESKAPE pathogens, where novel chemical matter is urgently needed [1].

SAR of 2-Aryl Quinolinone Pharmacophore

This compound serves as a crucial probe molecule for medicinal chemists exploring the SAR of the 2-aryl-quinolin-5(1H)-one scaffold, a core structure in several kinase inhibitor programs [2]. Its substitution pattern (6-OCH₃, 8-OH, 2-nitrophenyl) provides a distinct vector for chemical modifications, allowing systematic exploration of the R₂ position's impact on target affinity and selectivity, as evidenced by the existence of a patent family around related 2-arylquinoline derivatives [2].

Chemical Probe for Iron-Dependent Processes

Given the 8-HQ core's established role as an iron chelator, this compound can be used as a tool to study iron-dependent processes such as ferroptosis, a regulated cell death pathway with implications in cancer and neurodegeneration [1]. Its structure suggests it may act as an iron scavenger, differentiating it from other ferroptosis inducers like erastin or RSL3 that act through system Xc⁻ or GPX4 inhibition, respectively.

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